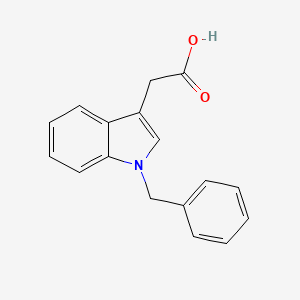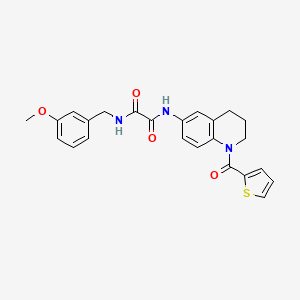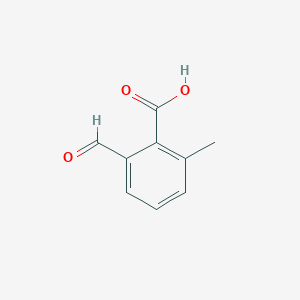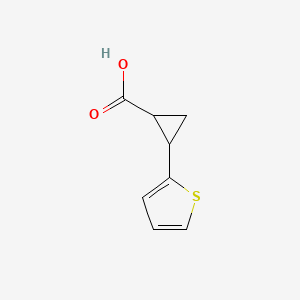
2-(1-benzylindol-3-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzylindol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Compound Synthesis
2-(1-benzylindol-3-yl)acetic Acid and related compounds are used as bifunctional formyl-acids in chemical synthesis, forming part of novel compounds like 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through one-pot reactions involving primary amines and alkyl isocyanides (Ghandi, Zarezadeh & Taheri, 2010).
Auxin Activity in Plant Growth
Variants of the compound, specifically 2-alkylindole-3-acetic acids, demonstrate auxin activity which is pivotal in plant growth. The activity of these compounds has been assessed using the Avena coleoptile-section straight-growth test, indicating their importance in the field of agricultural chemistry and plant biology (Antolić et al., 2004).
Protonation Site Analysis
Research into the molecular structure and behavior under highly acidic conditions has been conducted on variants of this compound, providing insights into the protonation sites and substituent effects on the compound (Hoyuelos et al., 2005).
Fluorescence Properties
Certain derivatives of this compound have been studied for their fluorescence properties, particularly in the selective determination of metal ions, highlighting the compound's potential use in chemical sensing and analysis (Li Rui-j, 2013).
Molecular Reactivity Studies
The compound and its derivatives are subjects of studies focused on their reactivity, such as the reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids, providing insights valuable in the development of pharmaceuticals and other chemical products (Kolisnyk et al., 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 2-(1-benzyl-1h-indol-3-yl)acetic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, influencing various cellular processes .
Action Environment
It’s known that the biosynthesis of indole derivatives can be regulated by iaa, iaa-precursors, and environmental factors .
Biochemical Analysis
Biochemical Properties
2-(1-Benzylindol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context . Additionally, this compound can bind to certain receptor proteins, potentially affecting signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can affect neurotransmitter release and synaptic plasticity by interacting with serotonin and dopamine receptors . In cancer cells, it has been shown to alter gene expression profiles, leading to changes in cell proliferation and apoptosis rates . These effects highlight the compound’s potential as a therapeutic agent in neurodegenerative diseases and cancer.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular responses . Additionally, this compound can influence the transcriptional activity of nuclear receptors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in cell cultures has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-17(20)10-14-12-18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQCTDRIUVFCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B2605438.png)


methanone](/img/structure/B2605444.png)
![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)
![2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605449.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)
![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)
![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)
